2-Hydrazinylidene-4,5-diphenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole
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Overview
Description
2-Hydrazinylidene-4,5-diphenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its hydrazinylidene group and diphenyl substitution, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-4,5-diphenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Hydrazinylidene Group: This step may involve the reaction of the thiazole intermediate with hydrazine derivatives under controlled conditions.
Diphenyl Substitution:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it is used as an anticancer agent, it might interact with DNA or proteins involved in cell division. The molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole ring structures.
Hydrazinylidene Compounds: Molecules containing the hydrazinylidene functional group.
Diphenyl Compounds: Compounds with diphenyl substitution.
Uniqueness
The uniqueness of 2-Hydrazinylidene-4,5-diphenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
64071-37-0 |
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Molecular Formula |
C18H17N3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(4,5-diphenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C18H17N3S/c1-2-13-21-16(14-9-5-3-6-10-14)17(22-18(21)20-19)15-11-7-4-8-12-15/h2-12H,1,13,19H2 |
InChI Key |
YWAXIOLYJKVGIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=C(SC1=NN)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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